

# CAY10502: A Potent Inhibitor of VEGF-Induced Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CAY10502 |           |
| Cat. No.:            | B049900  | Get Quote |

#### **Application Note**

#### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis by binding to its receptor, VEGFR-2, on endothelial cells. The activation of VEGFR-2 triggers a cascade of downstream signaling pathways, leading to endothelial cell proliferation, migration, and tube formation – all essential steps in the angiogenic process. **CAY10502** is a potent and selective inhibitor of Sirtuin-1 (SIRT1), a class III histone deacetylase that has been identified as a critical regulator of angiogenesis. This document provides detailed application notes and protocols for utilizing **CAY10502** to inhibit VEGF-induced angiogenesis in research settings.

### **Mechanism of Action**

CAY10502 exerts its anti-angiogenic effects by inhibiting the activity of SIRT1. SIRT1 plays a pro-angiogenic role by deacetylating and activating various transcription factors and signaling proteins involved in the VEGF signaling pathway. By inhibiting SIRT1, CAY10502 disrupts these downstream signaling events, ultimately leading to the suppression of endothelial cell proliferation, migration, and the formation of capillary-like structures. The binding of VEGF to VEGFR-2 initiates a signaling cascade that includes pathways such as PI3K/Akt and MEK/ERK, which are crucial for the various cellular responses in angiogenesis.[1] SIRT1 is







known to modulate the activity of key players in these pathways. Therefore, inhibition of SIRT1 by **CAY10502** presents a targeted approach to attenuate VEGF-driven angiogenesis.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SIRT1 mediated inhibition of VEGF/VEGFR2 signaling by Resveratrol and its relevance to choroidal neovascularization PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAY10502: A Potent Inhibitor of VEGF-Induced Angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049900#cay10502-for-inhibiting-vegf-induced-angiogenesis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com